molecular formula C11H8O3S B8332409 Methyl 2-oxo-2-(3-benzothienyl)acetate

Methyl 2-oxo-2-(3-benzothienyl)acetate

Cat. No.: B8332409
M. Wt: 220.25 g/mol
InChI Key: VLPJNVBYSDVPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-oxo-2-(3-benzothienyl)acetate is an α-keto ester derivative featuring a benzothiophene substituent. The benzothienyl group confers aromaticity and electronic diversity, influencing reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H8O3S

Molecular Weight

220.25 g/mol

IUPAC Name

methyl 2-(1-benzothiophen-3-yl)-2-oxoacetate

InChI

InChI=1S/C11H8O3S/c1-14-11(13)10(12)8-6-15-9-5-3-2-4-7(8)9/h2-6H,1H3

InChI Key

VLPJNVBYSDVPMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CSC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Reactivity

Methyl 2-phenyl-2-(N-phenyl-thiophen-2-yl)acetate ()
  • Structure : Contains a thiophene ring instead of benzothiophene, reducing aromatic bulk and electron density.
  • Reactivity : Thiophene’s lower aromatic stability compared to benzothiophene may lead to faster electrophilic substitution but reduced resistance to oxidation.
  • Applications : Used in photoredox-catalyzed amidations, highlighting its role in constructing nitrogen-containing heterocycles .
Methyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate ()
  • Structure : Includes a sulfone group (SO₂) and benzisothiazolone ring, enhancing electron-withdrawing effects.
  • Reactivity : The sulfone group increases polarity and acidity of the α-keto ester, favoring nucleophilic attacks.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ()
  • Structure: Features a quinazolinone core with a methoxyphenyl substituent, increasing steric hindrance.
  • Reactivity : The thioether linkage may participate in redox reactions, unlike the stable benzothienyl group.
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate ()
  • Structure : Contains a benzothiazine ring with a keto group, offering a balance of aromaticity and hydrogen-bonding capacity.
  • Reactivity : The nitrogen in the thiazine ring enables coordination with metal catalysts, useful in asymmetric synthesis.
  • Applications: Known for stimulant and antidepressant activity, contrasting with the unexplored bioactivity of the benzothienyl analog .

Physical and Chemical Properties

Property Methyl 2-oxo-2-(3-benzothienyl)acetate Methyl 2-phenyl-2-(N-phenyl-thiophen-2-yl)acetate Methyl (1,1-Dioxido-3-oxo-benzisothiazolyl)acetate
Molecular Weight ~246 g/mol (estimated) ~311 g/mol ~257 g/mol
Polarity Moderate (aromatic + ester) Low (thiophene + ester) High (sulfone + ester)
Stability High (aromatic stabilization) Moderate Low (sulfone prone to reduction)
Bioactivity Underexplored Photoredox catalysis intermediate Pharmaceutical impurity

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